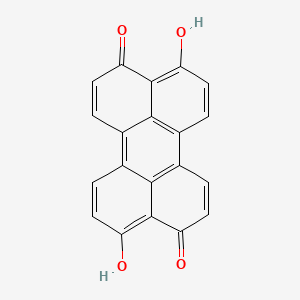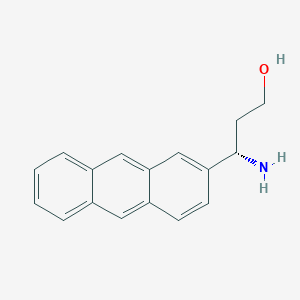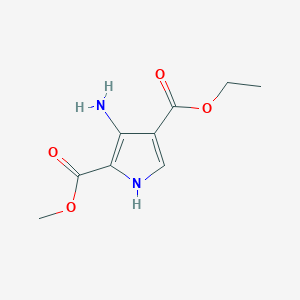![molecular formula C6H10N2O B13042851 cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B13042851.png)
cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-2-Methyl-2,4-diazabicyclo[320]heptan-3-one is a bicyclic compound with the molecular formula C6H10N2O It is characterized by its unique structure, which includes a bicyclo[320]heptane core with nitrogen atoms at the 2 and 4 positions and a ketone group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diacetyl-4,5-dimethyl-4-imidazolin-2-one with suitable reagents to form the bicyclic structure . The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxidized derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学研究应用
cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one can be compared with other similar compounds, such as:
cis-1,5-Dimethyl-2,4-dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one: This compound has a similar bicyclic structure but with different substituents, leading to different chemical and biological properties.
cis-1,5-Dimethyl-2,4-dinitro-2,4-diazabicyclo[3.1.0]hexan-3-one: Another related compound with a different ring size and substituents, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its specific structure and the presence of the ketone group, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C6H10N2O |
|---|---|
分子量 |
126.16 g/mol |
IUPAC 名称 |
(1R,5S)-2-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one |
InChI |
InChI=1S/C6H10N2O/c1-8-5-3-2-4(5)7-6(8)9/h4-5H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1 |
InChI 键 |
RUXNHBCBTNWERP-CRCLSJGQSA-N |
手性 SMILES |
CN1[C@@H]2CC[C@@H]2NC1=O |
规范 SMILES |
CN1C2CCC2NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


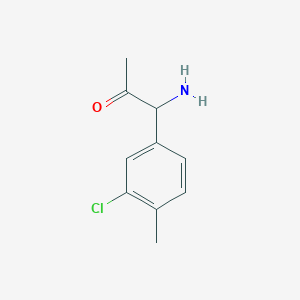
![tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate;oxalic acid](/img/structure/B13042776.png)

![N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13042783.png)

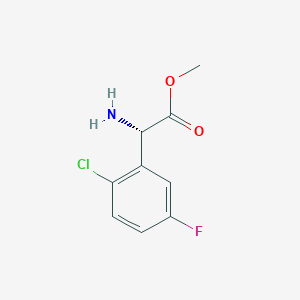
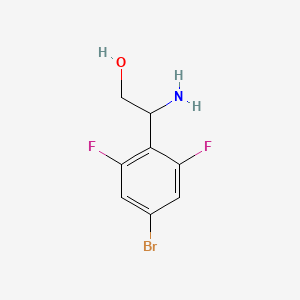
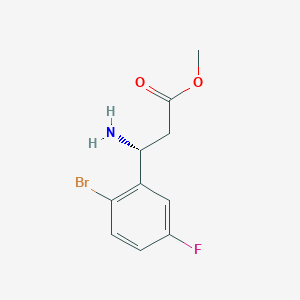
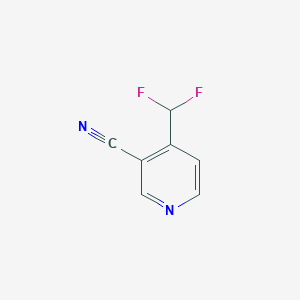
![7-Benzyl-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4-OL](/img/structure/B13042807.png)

